molecular formula C25H21N3OS B2411141 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 681268-48-4

2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2411141
CAS No.: 681268-48-4
M. Wt: 411.52
InChI Key: WVKIKPQSVIBDPC-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3OS and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-diphenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-25(23(18-10-4-1-5-11-18)19-12-6-2-7-13-19)26-24-21-16-30-17-22(21)27-28(24)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIKPQSVIBDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound combines features of thieno[3,4-c]pyrazole and acetamide functionalities, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H15N3OS2C_{17}H_{15}N_{3}OS_{2}, with a molecular weight of approximately 341.5 g/mol. Its structure includes a thiophene ring, a pyrazole ring, and an acetamide functional group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide have shown promising cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

These results indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Properties

The thieno[3,4-c]pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In a study evaluating various derivatives:

Derivative COX Inhibition (%)
Compound D85
Compound E75

This suggests that the presence of the thiophene and pyrazole rings may enhance anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has also been investigated. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings support the potential use of such compounds as antimicrobial agents .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Pyrazole compounds are known to inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes like COX, reducing inflammation .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated that structural modifications significantly influenced their IC50 values against cancer cell lines such as MCF7 and NCI-H460.
    • Results indicated that specific substitutions on the pyrazole ring enhanced potency by up to fivefold compared to unsubstituted analogs .
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of a thieno[3,4-c]pyrazole derivative resulted in a marked reduction in joint swelling and pain scores compared to controls.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide. For instance, derivatives of thieno[3,4-c]pyrazole have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of several thieno[3,4-c]pyrazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results demonstrated that certain derivatives exhibited growth inhibition percentages exceeding 70% at concentrations as low as 10 µM. This indicates a promising avenue for further exploration in anticancer drug development.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Thieno[3,4-c]pyrazole derivatives have been associated with antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of thieno[3,4-c]pyrazole derivatives against multidrug-resistant strains of Staphylococcus aureus (MRSA), compounds demonstrated minimum inhibitory concentration (MIC) values lower than traditional antibiotics like vancomycin. This highlights the potential of these compounds as novel antibacterial agents.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction modifies the compound’s polarity and biological activity:

Reaction Conditions Product Key Spectral Data
1M HCl, reflux, 6 hrs2,2-Diphenylacetic acid + thienopyrazole amineIR: Loss of 1674 cm⁻¹ (C=O), appearance of 1702 cm⁻¹ (COOH); ¹H NMR: δ 12.1 (COOH)
NaOH (10%), ethanol, 80°C, 4 hrsSodium 2,2-diphenylacetate + free amineDisappearance of NHCO signal at δ 10.3 ppm; new singlet at δ 4.1 (CH₂COO⁻)

This hydrolysis is critical for generating metabolites or prodrug derivatives in medicinal chemistry applications .

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring facilitates nucleophilic substitution reactions. For example, chloroacetamide derivatives react with aromatic amines to form substituted pyrimidinones:

Reactants Conditions Product Yield
2-Chloro-N-arylacetamide Ethanol, piperidine, reflux, 3 hrs Pyrimidinone derivatives (e.g., 3a–d )72–85%

Mechanism :

  • Nucleophilic displacement of chloride by amine.

  • Dimroth rearrangement under basic conditions, confirmed by IR (loss of CN stretch at 2214 cm⁻¹) and ¹H NMR (NH signals at δ 10.3–10.5 ppm) .

Cycloaddition Reactions

The thieno[3,4-c]pyrazole system participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles:

Dipolarophile Conditions Product Application
Nitrile oxide (R–C≡N⁺–O⁻)Toluene, 110°C, 12 hrsIsoxazoline-fused thienopyrazoleAntimicrobial agents
DiazoacetateDCM, rt, 24 hrsPyrazoline derivativesAnticancer scaffolds

Key Observation : Cycloadditions preserve the thiophene ring’s aromaticity while expanding the heterocyclic framework .

Oxidation of the Thiophene Ring

Controlled oxidation converts the thiophene moiety into a sulfone or sulfoxide, altering electronic properties:

Oxidizing Agent Conditions Product Impact on Reactivity
mCPBA (2 eq)DCM, 0°C→rt, 6 hrsThiophene sulfoxideIncreased solubility
H₂O₂/AcOHReflux, 8 hrsThiophene sulfoneEnhanced metabolic stability

Oxidation is confirmed by MS (M+16 or M+32) and ¹H NMR downfield shifts of adjacent protons.

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl group modifications:

Reaction Type Catalyst Product Suzuki Coupling Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives85% yield for 4-Br-C₆H₄ substituent
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated analogs78% yield for NHPh group

These reactions diversify the compound’s aryl groups for structure-activity relationship (SAR) studies .

Analytical Characterization

Reaction outcomes are validated via:

  • ¹H/¹³C NMR : Shifts in NHCO (δ 10.3 ppm) and aromatic protons (δ 7.1–8.2 ppm) .

  • IR Spectroscopy : C=O stretches (1660–1674 cm⁻¹) and NH bands (3188–3440 cm⁻¹) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 373 for 3a ) .

This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer research. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Preparation Methods

Cyclocondensation of Pyrazolones with Sulfur-Containing Reagents

A common method involves the Gewald reaction, where pyrazolone derivatives react with elemental sulfur and cyanoacetamide in dimethylformamide (DMF) under reflux. For example, 1,3-diphenyl-1H-pyrazol-5(4H)-one reacts with cyanoacetic acid hydrazide and sulfur in DMF with piperidine catalysis to yield thieno[3,4-c]pyrazole intermediates. This method typically achieves moderate yields (50–65%) and requires careful control of temperature (80–100°C) and reaction time (6–12 hours).

Oxidative Cyclization of Hydrazones

Alternative routes employ aryl diazonium salts to form hydrazones, which undergo microwave-assisted cyclization. For instance, coupling pyrazolone with aryl diazonium salts in ethanol/sodium acetate yields hydrazones, which are fused with ammonium acetate in a microwave to form pyrazolo[3,4-c]pyridazin-4(7H)-one derivatives. While this method accelerates reaction times (<30 minutes), yields remain variable (40–70%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics but complicate acetamide purification due to high boiling points.
  • Nonpolar solvents (toluene, DCM) improve acylation efficiency but may slow reaction rates.
  • Optimal temperatures range from 0°C (for acylation) to reflux conditions (80–110°C) for cyclization.

Catalytic Systems

  • Piperidine accelerates Gewald-type cyclizations by deprotonating intermediates.
  • Triethylamine neutralizes HCl generated during acylation, preventing side reactions.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

Technique Key Observations
1H NMR - N-H resonance at δ 10.2–10.5 ppm (amide proton)
- Thieno[3,4-c]pyrazole protons at δ 6.8–7.6 ppm (aromatic)
IR Spectroscopy - Stretching vibrations at 1650–1680 cm⁻¹ (C=O amide)
HPLC Purity >95% with retention time ~12.5 min (C18 column, acetonitrile/water)

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways for synthesizing 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide:

Method Yield Reaction Time Purification Complexity Scalability
Acylation with DCM/TEA 70% 12 hours Moderate (column chromatography) High
Carbodiimide coupling 65% 24 hours High (byproduct filtration) Moderate

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone intermediates may undergo undesired cyclization; controlled stoichiometry of aryl diazonium salts minimizes this.
  • Oxidation of thiophene rings is mitigated using inert atmospheres (N2/Ar).

Purification Difficulties

  • Silica gel chromatography effectively separates acetamide products from unreacted diphenylacetyl chloride.
  • Recrystallization from ethanol/water mixtures improves purity for crystalline batches.

Q & A

Q. What synthetic methodologies are employed for the preparation of 2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core followed by coupling with acetamide derivatives. Key steps include:

  • Cyclocondensation : Reacting substituted thiophene precursors with hydrazine derivatives under reflux conditions to form the pyrazole ring .
  • Acetamide Coupling : Using coupling agents like EDCI or DCC to attach the diphenylacetamide group to the pyrazole nitrogen. Solvents such as dichloromethane or DMF are critical for solubility .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Microwave-assisted synthesis may reduce reaction times and improve yields compared to classical heating .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and verify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 470.2) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, often using SHELXL for refinement .

Q. How do substituents on the thienopyrazole core influence the compound’s physicochemical properties?

  • The 2-phenyl group enhances lipophilicity (logP ~3.5), impacting membrane permeability.
  • Diphenylacetamide contributes to steric bulk, potentially affecting binding to biological targets . Solubility in polar solvents (e.g., DMSO) is limited (<1 mg/mL), necessitating formulation studies for in vivo applications .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular Docking : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. For example, docking into COX-2’s active site shows hydrogen bonds between the acetamide carbonyl and Arg120 .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, revealing critical interactions (e.g., π-π stacking with Phe518) .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with anti-inflammatory activity (IC50_{50}) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Metabolic Stability Assays : Liver microsome studies identify rapid oxidation of the thienopyrazole ring (t1/2_{1/2} <30 min in rats), explaining reduced in vivo efficacy .
  • Prodrug Design : Masking the acetamide as a methyl ester improves bioavailability (AUC increased 3-fold in murine models) .
  • Comparative Studies : Testing structural analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) highlights substituent-specific metabolic liabilities .

Q. How does X-ray crystallography inform the design of derivatives with enhanced activity?

  • Conformational Analysis : Crystal structures reveal a planar thienopyrazole core with a dihedral angle of 8.2° relative to the acetamide, optimizing π-stacking in binding pockets .
  • Hydrogen-Bonding Networks : Interactions between the pyrazole N-H and Asp349 in COX-2 guide the introduction of electron-withdrawing groups to strengthen binding .
  • Polymorphism Screening : Identifies stable crystalline forms (e.g., Form I vs. Form II) with differing dissolution rates .

Q. What experimental approaches validate the compound’s selectivity for CNS targets?

  • Radioligand Binding Assays : Measure displacement of 3^3H-ketanserin in 5-HT2A_{2A} receptors (Ki_i = 12 nM vs. 5-HT2C_{2C}: Ki_i = 340 nM) .
  • Electrophysiology : Patch-clamp studies on GABAA_A receptors show no significant modulation at 10 µM, confirming selectivity .
  • Behavioral Models : Tail-flick tests in mice demonstrate dose-dependent analgesia (ED50_{50} = 15 mg/kg) without motor impairment .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Temperature Control : Maintaining 60–70°C during cyclocondensation prevents byproduct formation (e.g., regioisomeric pyrazoles) .
  • Solvent Selection : Replacing DMF with acetonitrile reduces purification challenges while retaining reactivity .
  • Catalyst Screening : Triethylamine (5 mol%) accelerates acetamide coupling, achieving >85% yield in 2 hours .

Q. What techniques characterize intermolecular interactions in solid-state formulations?

  • DSC/TGA : Identify melting points (~215°C) and thermal degradation profiles .
  • FT-IR Spectroscopy : Detect hydrogen bonds between the acetamide NH and excipient carboxyl groups (shift from 3320 to 3280 cm1^{-1}) .
  • Powder XRD : Monitor crystallinity changes after grinding, which may affect dissolution rates .

Data Contradiction Analysis

Q. Q. Why do in silico predictions of COX-2 inhibition conflict with experimental IC50_{50} values?

  • Limitations of Docking : Static models overlook conformational changes (e.g., COX-2’s flexible Arg120 loop) .
  • Solvent Effects : Simulations in implicit solvent underestimate desolvation penalties for the hydrophobic acetamide group .
  • Off-Target Interactions : Competitive binding to serum albumin (Kd_d = 5 µM) reduces free drug concentration in vitro .

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